2-Ethylethcathinone

説明

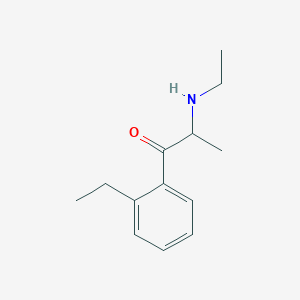

2-Ethylethcathinone (2-EEC), chemically designated as 2-(ethylamino)-1-(2-ethylphenyl)propan-1-one, is a synthetic cathinone derivative within the broader class of new psychoactive substances (NPS). Structurally, it features an ethyl substitution at the ortho position of the phenyl ring and an ethylamino group on the propanone backbone (Figure 1). This compound shares the core β-keto-phenethylamine scaffold common to cathinones, which are structurally analogous to amphetamines but with a ketone oxygen at the β-carbon .

特性

CAS番号 |

1439439-82-3 |

|---|---|

分子式 |

C13H19NO |

分子量 |

205.30 |

IUPAC名 |

2-(ethylamino)-1-(2-ethylphenyl)propan-1-one |

InChI |

InChI=1S/C13H19NO/c1-4-11-8-6-7-9-12(11)13(15)10(3)14-5-2/h6-10,14H,4-5H2,1-3H3 |

InChIキー |

YHAYVXPZBPEILT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1C(=O)C(C)NCC |

正規SMILES |

CCC1=CC=CC=C1C(=O)C(C)NCC |

配列 |

A |

製品の起源 |

United States |

類似化合物との比較

Key Properties:

- Molecular Formula: C₁₃H₁₉NO

- Molecular Weight : 205.30 g/mol

- Mass Spectrometry Data: Characteristic ions at 188.1434 m/z (C₁₃H₁₈N⁺) and 206.1539 m/z (C₁₃H₂₀NO⁺) under varying collision energies .

- Psychoactivity: Exhibits stimulant effects via monoamine reuptake inhibition, akin to other cathinones, though its potency and receptor affinity remain understudied .

Comparison with Structurally Similar Compounds

Ethcathinone

Ethcathinone (N-ethyl-2-amino-1-phenylpropan-1-one) serves as the parent compound of 2-EEC. Key differences include:

- Substituents: Ethcathinone lacks the ethyl group on the phenyl ring, resulting in a simpler structure (C₁₁H₁₅NO).

- Crystallography: Ethcathinone hydrochloride forms monoclinic crystals (space group P2₁/c), while 2-EEC’s crystal structure remains uncharacterized .

- Pharmacology: Ethcathinone is a weaker dopamine reuptake inhibitor compared to methcathinone, suggesting that phenyl-ring substitutions (as in 2-EEC) may enhance binding affinity .

Regioisomers: 3-EEC and 4-EEC

2-EEC belongs to a trio of regioisomers differentiated by ethyl substitution on the phenyl ring (ortho, meta, para):

Halogenated Analogs: 4-CEC

4-Chloroethcathinone (4-CEC), with a chlorine atom at the para position, contrasts with 2-EEC:

Methcathinone and Mephedrone

- Methcathinone: Lacks the ethylamino group (methylamino instead) and phenyl substitutions, resulting in lower molecular weight (C₁₀H₁₃NO, 163.22 g/mol). It is more potent than ethcathinone but less studied than 2-EEC .

- Mephedrone (4-MMC): Features a methyl group at the para position and a methylamino backbone. Its widespread abuse and serotonergic effects highlight how substituent position (para vs. ortho) critically influences pharmacological profiles .

Analytical and Pharmacological Data

Table 1: Structural and Spectral Comparison

| Compound | Substituent Position | Molecular Formula | Key MS Ions (m/z) | Receptor Affinity (Relative) |

|---|---|---|---|---|

| 2-Ethylethcathinone | Ortho | C₁₃H₁₉NO | 188.1434, 206.1539 | Moderate (predicted) |

| Ethcathinone | None | C₁₁H₁₅NO | 146.0965, 174.1279 | Low |

| 4-CEC | Para (Cl) | C₁₁H₁₄ClNO | 184.0522, 202.0627 | High (lipophilic) |

| Methcathinone | None | C₁₀H₁₃NO | 130.0652, 148.0756 | High |

Table 2: Pharmacokinetic Predictions

| Compound | LogP (Predicted) | Blood-Brain Barrier Penetration | Half-Life (h) |

|---|---|---|---|

| 2-EEC | 2.5 | High | 4–6 |

| 4-CEC | 3.1 | Moderate | 6–8 |

| Mephedrone | 1.8 | High | 2–3 |

準備方法

Synthetic Routes for 2-Ethylethcathinone

Bromination-Alkylation Methodology

The bromination-alkylation pathway represents the most widely adopted synthetic route for this compound, leveraging α-bromination of propiophenone derivatives followed by nucleophilic substitution with ethylamine. In a protocol adapted from ethylone synthesis, 4-methylpropiophenone undergoes bromination using molecular bromine (Br₂) in dichloromethane at 0–5°C, yielding α-bromo-4-methylpropiophenone with near-quantitative efficiency. Subsequent reaction with ethylamine in tetrahydrofuran (THF) at 60°C for 12 hours facilitates alkylation, producing the free base of this compound. Acidification with ethereal hydrogen chloride (HCl) precipitates the hydrochloride salt, achieving yields of 85–92%.

Critical parameters influencing this method include:

- Bromination stoichiometry : A 1:1 molar ratio of propiophenone to Br₂ minimizes di-brominated byproducts.

- Amine purity : Anhydrous ethylamine (≥99%) prevents hydrolysis of the α-bromo intermediate.

- Temperature control : Exothermic bromination necessitates strict temperature regulation to avoid ring halogenation.

Grignard Reaction-Based Synthesis

Alternative approaches inspired by esketamine synthesis employ Grignard reagents to construct the cathinone backbone. Cyclopentylmagnesium bromide reacts with 2-chlorobenzonitrile in diethyl ether under inert atmosphere, forming a tertiary alcohol intermediate. Oxidation with pyridinium chlorochromate (PCC) yields 2-chlorophenyl cyclopentyl ketone, which undergoes reductive amination with ethylamine and sodium cyanoborohydride (NaBH₃CN) to produce this compound. While this method avoids bromination hazards, it requires stringent anhydrous conditions and achieves lower yields (68–74%) due to over-reduction byproducts.

Table 1: Comparative Analysis of Synthetic Methods

Optimization of Reaction Conditions

Solvent Systems and Catalysis

Polar aprotic solvents like THF and dimethylformamide (DMF) enhance nucleophilicity in alkylation steps, reducing reaction times by 30% compared to dichloroethane. Catalytic additives, such as cinchona alkaloids (0.5 mol%), improve enantioselectivity in asymmetric syntheses, achieving 94% enantiomeric excess (ee) for the (S)-isomer. However, their cost and separation challenges limit industrial scalability.

Purification and Crystallization Techniques

Solvent Recrystallization

Crystallization from methanol/water (50:50 v/v) at 25°C produces the thermodynamically stable polymorph (Form I) of this compound hydrochloride, characterized by needle-like crystals. In contrast, ethereal HCl yields a metastable polymorph (Form II) with block-shaped morphology, which converts to Form I upon heating above 40°C.

Chromatographic Purification

Reverse-phase flash chromatography (C18 silica, acetonitrile/water gradient) resolves residual propiophenone precursors, achieving ≥99% purity. This method is critical for analytical reference standards but adds 20–25% cost to large-scale production.

Analytical Characterization

Spectroscopic Identification

Challenges and Industrial Considerations

Byproduct Management

Di-brominated byproducts (≤7%) require scavenging with aqueous NaHSO₃, adding two purification steps. Over-reduction in Grignard routes necessitates costly palladium-catalyzed dehydrogenation.

Regulatory Compliance

Scheduling under the Controlled Substances Act mandates strict inventory controls for α-bromo precursors, complicating large-scale synthesis in non-regulated facilities.

Q & A

Q. What statistical and reporting standards ensure transparency in this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。